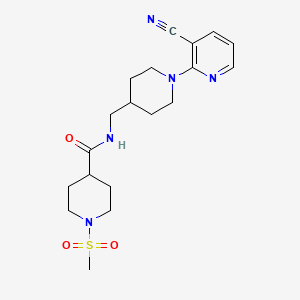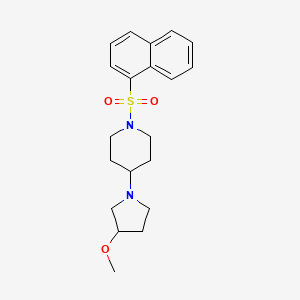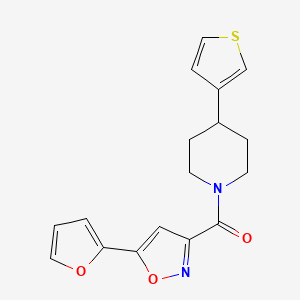![molecular formula C18H18N4O2 B2503082 2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide CAS No. 924829-72-1](/img/structure/B2503082.png)
2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide" is a complex organic molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, synthesis, and potential applications.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including amidation, esterification, and S-alkylation processes. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" involved acetylation, esterification, and ester interchange steps with high yields . Similarly, the synthesis of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides involved S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . These techniques could be employed to analyze the molecular structure of "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide."
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including silylation, as seen with N-(2-hydroxyphenyl)acetamide . The reactivity of these compounds can lead to the formation of heterocyclic structures and other transformation products. The chemical reactivity of the compound would need to be studied to understand its potential reactions and transformation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides showed bioactivity that was rapidly annihilated by glucosylation . The properties of "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide" would need to be characterized through experimental studies.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do offer insights into the biological activities of similar compounds. For example, certain N-phenyl-(2-aminothiazol-4-yl)acetamides showed potent agonistic activity against human β3-adrenergic receptors, which could be relevant for treating obesity and type 2 diabetes . Additionally, the bioactivity of N-(2-hydroxy-5-nitrophenyl) acetamide on gene expression in Arabidopsis thaliana could provide a model for studying the effects of related compounds on plant physiology .
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of chemical compounds involving acetamide derivatives are crucial for developing new chemical entities. For instance, the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide, a key intermediate in antimalarial drug synthesis, demonstrates the importance of understanding the chemical properties and reactions of acetamide derivatives for drug development (Magadum & Yadav, 2018) Magadum & Yadav, 2018.
Applications in Drug Design
- The design and synthesis of novel compounds for therapeutic applications, such as anticancer and antimicrobial activities, are significant areas of research. For example, the development of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines for evaluating their anticancer and antimicrobial efficacy (Kumar et al., 2019) underscores the potential medicinal applications of acetamide derivatives Kumar et al., 2019.
Antimicrobial and Anti-inflammatory Properties
- The antimicrobial and anti-inflammatory properties of acetamide derivatives have been explored, revealing their potential as active pharmaceutical ingredients. Research on the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide illustrates the diversity of acetamide derivatives in yielding compounds with promising antibacterial and antifungal activities (Fuloria et al., 2009) Fuloria et al., 2009.
Photocatalytic Applications
- Acetamide derivatives are also investigated for their photocatalytic applications, such as in the degradation of environmental pollutants. The photocatalytic degradation of paracetamol, a commonly used analgesic, on TiO2 nanoparticles under UV and sunlight irradiation, exemplifies the potential environmental applications of acetamide derivatives in water treatment and pollutant degradation (Jallouli et al., 2017) Jallouli et al., 2017.
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-3-4-6-17(13)24-12-18(23)20-15-7-9-16(10-8-15)22-14(2)11-19-21-22/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFJVZMKZFREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)




![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)
![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)
![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)
